7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by a bromine atom and a methyl group attached to the imidazo[1,2-b]pyrazole framework. This compound has garnered attention in medicinal chemistry due to its potential as a building block for synthesizing various therapeutic agents. Its unique structure allows for diverse applications in biological studies and material science, making it an important compound in both research and application contexts.
The compound is classified under the category of pyrazole derivatives, which are known for their significant pharmacological activities. It is identified by the Chemical Abstracts Service number 116248-33-0 and has been documented in several chemical databases, including PubChem and BenchChem. The molecular formula is , with a molecular weight of approximately 188.03 g/mol .
The synthesis of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps:
The molecular structure of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole features a five-membered ring containing two nitrogen atoms in the pyrazole part and three carbon atoms in the imidazole part.
InChI=1S/C5H6BrN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
XXESRZTZFPKCDG-UHFFFAOYSA-N
This structural information indicates that the compound has potential for various interactions due to its heteroatoms and functional groups.
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo several types of chemical reactions:
Common conditions for these reactions often involve polar solvents and specific temperature control to ensure optimal yields.
The mechanism of action for 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole largely depends on its application in biological systems. As a scaffold for drug development, it may interact with various biological targets:
Research into its pharmacological properties suggests that modifications to its structure can enhance activity against specific targets.
7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and influence its application in drug formulation.
The applications of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole span various scientific fields:
Nitrogen-containing bridgehead heterocycles represent a cornerstone of modern medicinal chemistry, with their historical significance deeply rooted in the development of pharmacologically active compounds. The systematic exploration of azole chemistry began in the late 19th century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 during his investigations into heterocyclic systems [1]. This pioneering work laid the foundation for understanding the reactivity and pharmaceutical potential of diazole frameworks. Over subsequent decades, the strategic incorporation of nitrogen atoms into bicyclic systems evolved substantially, driven by the discovery that such structures could mimic purine bases and interact with biological targets through multiple binding modes.
The imidazo[1,2-b]pyrazole scaffold emerged as a privileged architecture within this chemical space due to its balanced physicochemical properties. Unlike monocyclic pyrazoles, which were initially limited to agrochemical applications, the fusion of imidazole and pyrazole rings created a semi-rigid bicyclic system capable of simultaneous hydrophobic interactions, hydrogen bonding, and π-stacking with biomolecular targets. This structural sophistication enabled medicinal chemists to address complex challenges in drug development, particularly concerning target selectivity and metabolic stability. The scaffold’s versatility is evidenced by its presence across multiple therapeutic domains, including central nervous system disorders, infectious diseases, and inflammation, long before its specific application in oncology [5].
Table 1: Evolution of Nitrogen Bridgehead Heterocycles in Drug Development
Time Period | Key Advancement | Representative Compound Class |
---|---|---|
1880s-1900s | Identification of pyrazole core | Simple 1,2-diazoles |
1960s-1980s | Exploration of bicyclic azoles | Imidazo[1,2-b]pyrazoles |
1990s-2000s | Rational design for kinase inhibition | Fused bicyclics with target specificity |
2010s-Present | Application in targeted cancer therapies | Brominated derivatives |
Imidazo[1,2-b]pyrazole derivatives have demonstrated exceptional promise in oncology, particularly as inhibitors of dysregulated kinase pathways implicated in tumor proliferation and survival. Their compact, electron-rich architecture facilitates interactions with the ATP-binding pockets of kinases while maintaining selectivity against unrelated targets. Notably, 7-carbonitrile-substituted derivatives exhibit potent inhibition of spleen tyrosine kinase (Syk), a critical mediator in B-cell signaling pathways associated with hematological malignancies [5]. Similarly, molecular hybridization strategies have yielded compounds such as 7-((quinolin-6-yl)methyl)imidazo[1,2-b]pyrazoles that disrupt c-Met signaling cascades – a key mechanism in non-small cell lung carcinoma and other solid tumors [7].
The biological profile of these derivatives extends beyond kinase modulation. Recent investigations reveal that certain functionalized imidazo[1,2-b]pyrazoles induce apoptosis at nanomolar concentrations (IC₅₀ values ≤ 10 μM) across diverse cancer cell lines, including leukemia (HL-60, MV-4-11), melanoma (SKMEL28), and glioblastoma (U373) models [5] [10]. This broad-spectrum activity stems from their ability to trigger mitochondrial membrane depolarization and glutathione depletion, indicating oxidative stress-mediated cytotoxicity rather than nonspecific necrosis. Particularly compelling is the differential sensitivity observed between malignant cells and normal fibroblasts, where lead compounds demonstrate >50-fold selectivity windows, underscoring their therapeutic potential [10].
The strategic incorporation of bromine at the C7 position of the imidazo[1,2-b]pyrazole scaffold creates a multifunctional molecular entity critical for lead optimization campaigns. Bromination confers two principal advantages: it provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and simultaneously enhances the molecule’s electronic profile for target engagement. The 7-bromo-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS# 1780271-80-8) exemplifies this duality, with its molecular formula C₆H₆BrN₃ (MW: 200.04 g/mol) combining optimal lipophilicity (clogP ≈ 1.8) and polar surface area (~35 Ų) for cellular penetration [2] [4].
Table 2: Physicochemical and Structural Features of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₆H₆BrN₃ | Balanced carbon/nitrogen ratio for solubility |
Molecular Weight | 200.04 g/mol | Compliance with fragment-like properties |
Halogen Position | C7 | Orthogonal cross-coupling site |
N-Methylation | 1-position | Blocks metabolism at N1, improves stability |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Aromatic System | Bicyclic, planar | Base stacking with protein residues |
The bromine atom’s intrinsic electron-withdrawing character slightly acidifies adjacent C-H bonds, enabling regioselective deprotonation and functionalization at C3 or C6 positions when directed by strong amide bases (e.g., TMPMgCl·LiCl) [4]. Furthermore, the 1-methyl group prevents N-oxide formation – a common metabolic vulnerability in azole drugs – while maintaining the pKa of the bridgehead nitrogen (pKa ~ 2.5) within a range conducive to both blood-brain barrier penetration and cytoplasmic target engagement. This precise molecular configuration allows medicinal chemists to systematically derivatize the core without compromising its intrinsic pharmacokinetic advantages, making it a versatile precursor in anticancer agent development [2] [5].
Table 3: Biologically Active Derivatives Derived from 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole
Derivative Structure | Biological Activity | Cell Line/IC₅₀ |
---|---|---|
7-(4-Cyanophenyl)-1-methylimidazo[1,2-b]pyrazole | Syk inhibition | MV-4-11 (0.032 µM) |
7-(Pyridin-3-yl)-1-methylimidazo[1,2-b]pyrazole | c-Met inhibition | H1993 (0.024 µM) |
7-(1H-Indol-5-yl)-1-methylimidazo[1,2-b]pyrazole | Apoptosis induction | HL-60 (0.016 µM) |
7-(4-Carbamoylphenyl)-1-methylimidazo[1,2-b]pyrazole | Tubulin polymerization inhibition | MCF7 (0.89 µM) |
The structural uniqueness of this brominated scaffold is further evidenced in its role as a non-classical isostere of indole rings. Comparative studies with indolyl-containing drugs like pruvanserin demonstrate that imidazo[1,2-b]pyrazole analogs exhibit significantly improved aqueous solubility (>5-fold enhancement) while maintaining comparable target affinity. This property arises from the reduced hydrophobic surface area and introduction of an additional hydrogen bond acceptor at N2, making 7-bromo-1-methyl-1H-imidazo[1,2-b]pyrazole an indispensable building block for optimizing drug-like properties in lead candidates [4].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: